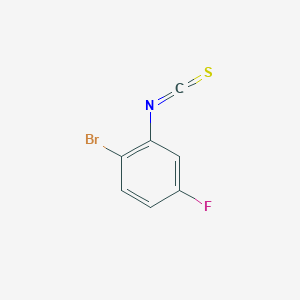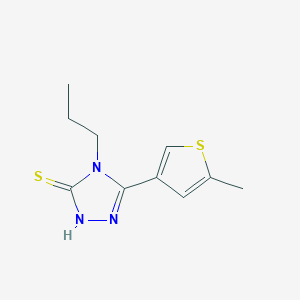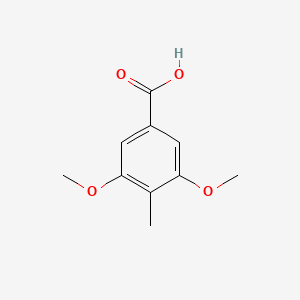
3,4,5-Tricloropiridina
Descripción general
Descripción
3,4,5-Trichloropyridine is a pyridine derivative with the molecular formula C5H2Cl3N and a molecular weight of 182.44 g/mol . This compound is characterized by the presence of three chlorine atoms attached to the pyridine ring at positions 3, 4, and 5. It is commonly used as an intermediate in the synthesis of various chemical products and has applications in multiple scientific fields.
Aplicaciones Científicas De Investigación
3,4,5-Trichloropyridine has a wide range of applications in scientific research:
Mecanismo De Acción
Mode of Action
3,4,5-Trichloropyridine undergoes oxidation with trifluoroacetic anhydride (TFAA) in the presence of hydrogen peroxide urea complex .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,4,5-Trichloropyridine . Factors such as pH, temperature, and the presence of other molecules could affect how 3,4,5-Trichloropyridine interacts with its targets and exerts its effects.
Análisis Bioquímico
Biochemical Properties
3,4,5-Trichloropyridine plays a significant role in biochemical reactions, particularly in oxidation processes. It undergoes oxidation with trifluoroacetic anhydride in the presence of a hydrogen peroxide urea complex . This compound interacts with various enzymes and proteins, although specific interactions are not well-documented. The nature of these interactions likely involves the formation of reactive intermediates that can further participate in biochemical pathways.
Cellular Effects
The effects of 3,4,5-Trichloropyridine on various cell types and cellular processes are not extensively studied. It is known to cause skin and eye irritation, indicating its potential to disrupt cellular membranes and proteins . The compound may influence cell signaling pathways, gene expression, and cellular metabolism, although detailed studies are required to elucidate these effects.
Molecular Mechanism
At the molecular level, 3,4,5-Trichloropyridine exerts its effects through oxidation reactions. It undergoes oxidation with trifluoroacetic anhydride, leading to the formation of reactive intermediates . These intermediates can interact with biomolecules, potentially inhibiting or activating enzymes and altering gene expression. The exact binding interactions and changes in gene expression remain to be fully characterized.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 3,4,5-Trichloropyridine are crucial factors. The compound has a melting point of 75-77°C and is stable under standard storage conditions . Over time, it may degrade, leading to changes in its effects on cellular function. Long-term studies are needed to understand the temporal effects of this compound in both in vitro and in vivo settings.
Dosage Effects in Animal Models
The effects of 3,4,5-Trichloropyridine vary with different dosages in animal models. At low doses, it may not exhibit significant toxicity, but at higher doses, it can cause adverse effects such as skin and eye irritation . Threshold effects and toxicological profiles need to be established through comprehensive animal studies to determine safe dosage levels.
Metabolic Pathways
3,4,5-Trichloropyridine is involved in metabolic pathways that include oxidation reactions. It undergoes oxidation with trifluoroacetic anhydride, leading to the formation of various metabolites
Transport and Distribution
The transport and distribution of 3,4,5-Trichloropyridine within cells and tissues are influenced by its chemical properties. It is soluble in methanol and can be transported across cellular membranes . The compound may interact with transporters or binding proteins, affecting its localization and accumulation within specific tissues.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,4,5-Trichloropyridine can be synthesized through the chlorination of pyridine derivatives. One common method involves the reaction of pyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods: In industrial settings, 3,4,5-Trichloropyridine is produced using similar chlorination processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 3,4,5-Trichloropyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as trifluoroacetic anhydride and hydrogen peroxide-urea complex.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Trifluoroacetic anhydride and hydrogen peroxide-urea complex are commonly used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms under appropriate conditions.
Major Products Formed:
Comparación Con Compuestos Similares
2,4,5-Trichloropyrimidine: Another chlorinated pyridine derivative with similar reactivity.
2,3,5-Trichloropyridine: A compound with chlorine atoms at different positions on the pyridine ring.
Uniqueness: 3,4,5-Trichloropyridine is unique due to the specific arrangement of chlorine atoms on the pyridine ring, which influences its chemical reactivity and applications. The position of the chlorine atoms affects the compound’s electronic properties and its behavior in chemical reactions .
Propiedades
IUPAC Name |
3,4,5-trichloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3N/c6-3-1-9-2-4(7)5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWRVUBDCJQHBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396388 | |
| Record name | 3,4,5-Trichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33216-52-3 | |
| Record name | 3,4,5-Trichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-Trichloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 3,4,5-Trichloropyridine is an organic compound with the molecular formula C5H2Cl3N. Its molecular weight is 182.44 g/mol. While the provided research does not delve into detailed spectroscopic data, the presence and position of specific atoms are confirmed through its use in various reactions and characterization of the resulting products. [, , , ]
A: 3,4,5-Trichloropyridine serves as a starting material in Suzuki-Miyaura reactions, enabling the synthesis of various substituted pyridines. Researchers demonstrated that reacting 3,4,5-Trichloropyridine with one equivalent of arylboronic acid yields 2-aryl-3,4,5,6-tetrachloropyridines. Conversely, reacting it with two equivalents of arylboronic acids produces 2,6-diaryl-3,4,5-trichloropyridines. This reaction exhibits remarkable site selectivity, allowing for the controlled synthesis of both symmetrical and unsymmetrical derivatives. [, ]
A: Yes, 3,4,5-Trichloropyridine can act as a ligand in the formation of metal complexes. Research shows its coordination with zinc chloride, resulting in a molecular crystal structure featuring short intermolecular chlorine-chlorine contacts. These contacts arise from the interaction between an arene-bonded chlorine atom in 3,4,5-Trichloropyridine, which acts as an electron density donor, and the "sigma hole" of a chloride ligand attached to a neighboring zinc(II) cation. This interaction exemplifies the concept of halogen bonding. []
A: Research indicates that 3,4,5-Trichloropyridine plays a crucial role in synthesizing nitrogen-doped graphene films. In a condensation-assisted chemical vapor deposition method, the compound acts as both a carbon and nitrogen source. This method, conducted at a relatively low temperature of 400°C, leverages a condensation system to minimize the volatilization of 3,4,5-Trichloropyridine during non-growth phases. This process results in high-quality nitrogen-doped graphene films with low defect density, desirable electrical properties, and enhanced carrier mobility, highlighting its potential in electronic device fabrication. []
A: Yes, 3,4,5-Trichloropyridine serves as a valuable internal standard in quantitative proton nuclear magnetic resonance (1H-qNMR) spectroscopy. It has been successfully applied to determine the content of various bioactive compounds in plant extracts, such as flavonoids in Scutellaria baicalensis Georgi [] and ketones in Salvia miltiorrhiza Bunge. [] The use of 3,4,5-Trichloropyridine as an internal standard enables accurate quantification of target compounds in complex mixtures.
A: While the provided research primarily focuses on the applications of 3,4,5-Trichloropyridine, one study investigates the influence of halogen substitutions on a related molecule's properties. Researchers exploring valence tautomerism in cobalt bis(dioxolene) complexes examined the impact of different halogens (bromine and chlorine) on the pyridine ring. They observed that variations in halogen substituents affected the temperature and characteristics of the valence tautomeric transition. [] Although this study doesn't directly involve 3,4,5-Trichloropyridine, it hints at the potential impact of modifying the halogen substituents on its reactivity and physicochemical properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide](/img/structure/B1364629.png)



![N-[(2-fluorophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B1364640.png)

![N'-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]sulfonyl-N,N-dimethylmethanimidamide](/img/structure/B1364660.png)


![3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1364677.png)

![2-[[2-[(2-Carboxybenzoyl)amino]cyclohexyl]carbamoyl]benzoic acid](/img/structure/B1364680.png)
